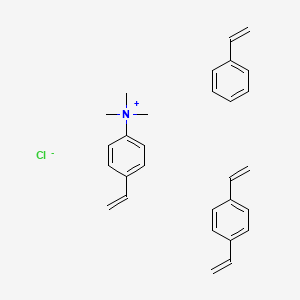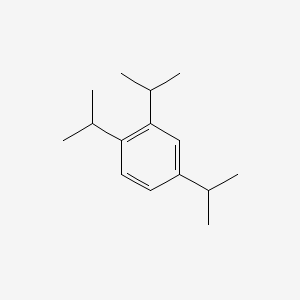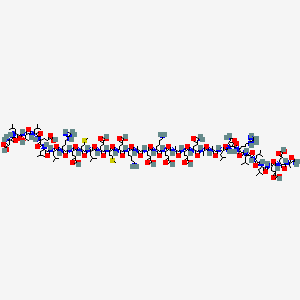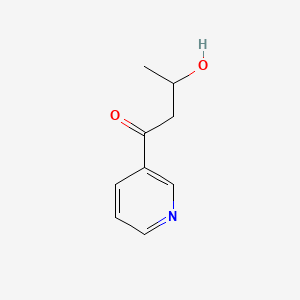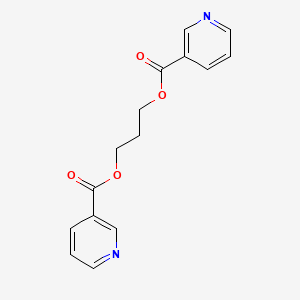
Trimethylene glycol dinicotinate
Übersicht
Beschreibung
Trimethylene glycol dinicotinate is an organic compound characterized by the presence of two nicotinate groups attached to a trimethylene glycol backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Trimethylene glycol dinicotinate can be synthesized through the esterification of trimethylene glycol with nicotinic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous esterification processes. This method ensures a higher yield and purity of the final product. The process includes the use of large-scale reactors and efficient separation techniques to isolate the desired ester.
Analyse Chemischer Reaktionen
Types of Reactions: Trimethylene glycol dinicotinate undergoes several types of chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield trimethylene glycol and nicotinic acid.
Oxidation: The compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Substitution: The nicotinate groups can participate in substitution reactions, particularly nucleophilic substitutions.
Common Reagents and Conditions:
Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed:
Hydrolysis: Trimethylene glycol and nicotinic acid.
Oxidation: Various oxidation products, including carboxylic acids and aldehydes.
Substitution: Substituted nicotinates and modified trimethylene glycol derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Trimethylene glycol dinicotinate is used as a building block in organic synthesis. Its ester bonds make it a versatile intermediate for the preparation of more complex molecules.
Biology: In biological research, this compound is studied for its potential as a drug delivery agent. The nicotinate groups can facilitate the transport of therapeutic agents across cell membranes.
Medicine: The compound is explored for its potential in treating conditions related to nicotinic acid deficiency. It may also serve as a precursor for the synthesis of nicotinic acid derivatives with improved pharmacological properties.
Industry: In the industrial sector, this compound is used in the formulation of coatings, adhesives, and plasticizers
Wirkmechanismus
Trimethylene glycol dinicotinate exerts its effects primarily through the nicotinate groups. These groups can interact with nicotinic acid receptors, influencing various biochemical pathways. The compound’s mechanism of action involves the modulation of enzyme activities and the regulation of metabolic processes.
Molecular Targets and Pathways:
Nicotinic Acid Receptors: Interaction with these receptors can influence lipid metabolism and energy production.
Enzyme Modulation: The compound can affect the activity of enzymes involved in oxidative stress and inflammation.
Vergleich Mit ähnlichen Verbindungen
Trimethylene Glycol Diacetate: Similar in structure but with acetate groups instead of nicotinate groups.
Trimethylene Glycol Dibenzoate: Contains benzoate groups, offering different chemical properties and applications.
Uniqueness: Trimethylene glycol dinicotinate is unique due to its nicotinate groups, which confer specific biological activities not seen in other esters of trimethylene glycol. This uniqueness makes it particularly valuable in medical and biological research.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better utilize this compound in various scientific and industrial fields.
Eigenschaften
IUPAC Name |
3-(pyridine-3-carbonyloxy)propyl pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4/c18-14(12-4-1-6-16-10-12)20-8-3-9-21-15(19)13-5-2-7-17-11-13/h1-2,4-7,10-11H,3,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXGLWKHNNNHVHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)OCCCOC(=O)C2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40243550 | |
| Record name | Nicotinic acid, trimethylene ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40243550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98326-19-3 | |
| Record name | Nicotinic acid, trimethylene ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098326193 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nicotinic acid, trimethylene ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40243550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


